molecular formula C14H15Cl3N4O3S2 B12037114 N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide CAS No. 324546-68-1

N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide

Cat. No.: B12037114
CAS No.: 324546-68-1
M. Wt: 457.8 g/mol
InChI Key: MMSMPPMQQXJKMM-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes a trichloroethyl group, a thiazole ring, and a sulfamoylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-(1,3-thiazol-2-ylsulfamoyl)aniline under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . The compound binds to the active site of DHFR, preventing the enzyme from catalyzing its normal reaction, thereby inhibiting cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylamino)sulfonyl]phenyl}ethyl)acetamide
  • N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylamino)sulfonyl]phenyl}ethyl)benzamide

Uniqueness

N-(2,2,2-trichloro-1-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}ethyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit DHFR more effectively than some analogues highlights its potential as a valuable compound in medicinal chemistry .

Properties

CAS No.

324546-68-1

Molecular Formula

C14H15Cl3N4O3S2

Molecular Weight

457.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]propanamide

InChI

InChI=1S/C14H15Cl3N4O3S2/c1-2-11(22)20-12(14(15,16)17)19-9-3-5-10(6-4-9)26(23,24)21-13-18-7-8-25-13/h3-8,12,19H,2H2,1H3,(H,18,21)(H,20,22)

InChI Key

MMSMPPMQQXJKMM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2

Origin of Product

United States

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